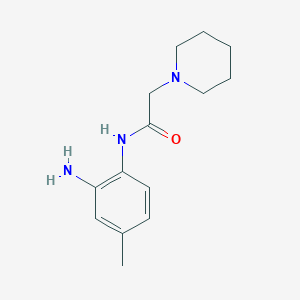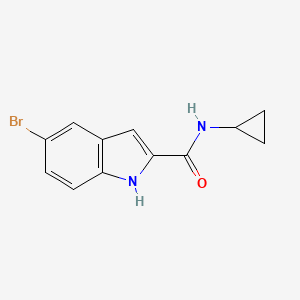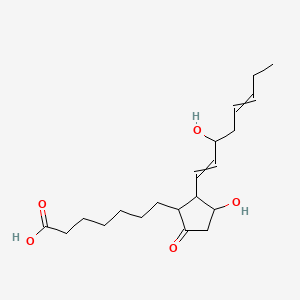![molecular formula C15H26N2O5 B13887650 L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- CAS No. 65671-71-8](/img/structure/B13887650.png)
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-: is a derivative of the amino acid L-valine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the tert-butoxycarbonyl (Boc) protecting group in its structure makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the protection of the amino group of L-valine with a Boc group. This is achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Coupling Reactions: Reagents like HATU, EDCI, and DIC are used in the presence of bases like DIPEA or NMM.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: L-Valine with a free amino group.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Substituted valine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, allowing for the construction of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-seryl-, methyl ester
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-threonyl-N-methyl-
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester
Uniqueness
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is unique due to its specific structure, which includes the Boc protecting group and the prolyl residue. This combination makes it particularly useful in the synthesis of cyclic peptides and other complex molecules. Its stability and reactivity under various conditions also contribute to its versatility in synthetic applications.
Propiedades
Número CAS |
65671-71-8 |
|---|---|
Fórmula molecular |
C15H26N2O5 |
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(13(19)20)16-12(18)10-7-6-8-17(10)14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,18)(H,19,20)/t10-,11-/m0/s1 |
Clave InChI |
NCGCHLRUCHBDES-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


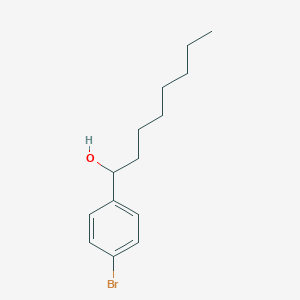
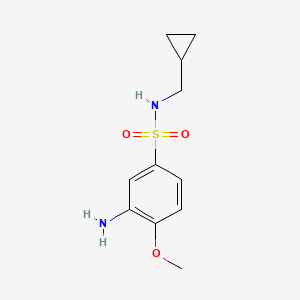

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

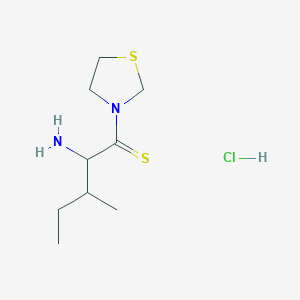

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
